

# Analysis of LY2880070 in Clinical Trial NCT02632448: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY2880070 |           |
| Cat. No.:            | B8196068  | Get Quote |

This guide provides a comprehensive analysis of the clinical trial NCT02632448, which investigated the safety and efficacy of the CHK1 inhibitor **LY2880070**, both as a monotherapy and in combination with gemcitabine, in patients with advanced or metastatic solid tumors. The information is intended for researchers, scientists, and professionals in drug development, offering a structured overview of the available clinical data, experimental protocols, and relevant biological pathways.

#### Overview of LY2880070

**LY2880070** is an orally available, selective, and ATP-competitive inhibitor of checkpoint kinase 1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase involved in cell cycle checkpoint control and DNA repair.[1][2] By inhibiting Chk1, **LY2880070** prevents the repair of damaged DNA, which can lead to the accumulation of DNA damage, inhibition of cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] This mechanism of action suggests that **LY2880070** could have both direct antineoplastic effects and the potential to sensitize tumor cells to DNA-damaging agents like gemcitabine.[1][2]

### Clinical Trial NCT02632448 Design

NCT02632448 was a Phase 1b/2a, open-label, multicenter study designed to evaluate the safety, efficacy, and pharmacokinetics of **LY2880070**.[3][4] The trial consisted of multiple parts, including dose-escalation arms for **LY2880070** as a monotherapy and in combination with gemcitabine, as well as an expansion cohort for specific cancer types.[3]



### **Quantitative Data Summary**

The following tables summarize the key quantitative data from the NCT02632448 trial, comparing the monotherapy and combination therapy arms.

**Table 1: Pharmacokinetic and Safety Profile of** 

LY2880070 Monotherapy

| Parameter                    | Value                     | Reference |
|------------------------------|---------------------------|-----------|
| Maximum Tolerated Dose (MTD) | 200 mg BID                | [5]       |
| Mean Half-life (t½)          | 5.35 (± 2.3) hours        | [5]       |
| AUC (200 mg BID)             | 3271.4 h·ng/mL            | [5]       |
| Cmax (200 mg BID)            | 350.0 ng/mL               | [5]       |
| Dose-Limiting Toxicities     | Vomiting, nausea, fatigue | [5]       |

Table 2: Clinical Efficacy of LY2880070 Monotherapy vs.

**Combination Therapy** 

| Treatment Arm              | Clinical<br>Benefit Rate | Objective<br>Responses                        | Patient<br>Population          | Reference |
|----------------------------|--------------------------|-----------------------------------------------|--------------------------------|-----------|
| LY2880070<br>Monotherapy   | 16% (Stable<br>Disease)  | 5 cases of stable disease                     | Advanced/Metast atic Cancer    | [3]       |
| LY2880070 +<br>Gemcitabine | 25%                      | 1 Partial Response, 7 cases of stable disease | Advanced/Metast<br>atic Cancer | [3]       |

# Table 3: Outcomes in the Metastatic Pancreatic Adenocarcinoma (PDAC) Expansion Cohort (LY2880070 + Gemcitabine)



| Parameter                              | Value            | Reference |
|----------------------------------------|------------------|-----------|
| Number of Patients                     | 11               | [6][7]    |
| Drug-Related Grade 3 Adverse<br>Events | 36% (4 patients) | [6][7]    |
| Objective Radiological<br>Responses    | 0                | [6][8]    |
| Median Time to Discontinuation         | 3.2 months       | [6][8]    |

### Experimental Protocols LY2880070 Monotherapy Dosing Regimen

In the monotherapy dose-escalation arm, patients with advanced or metastatic cancers received LY2880070 orally in 21-day cycles.[5] The study explored multiple ascending doses, with the maximum tolerated dose determined to be 200 mg administered twice daily (BID).[5] A 400 mg once-daily (QD) dose was not well-tolerated due to adverse events correlated with the maximum plasma concentration (Cmax), such as nausea, vomiting, and fatigue.[5] The BID dosing schedule maintained a similar total daily exposure (AUC) while lowering the Cmax, thereby improving tolerability.[5]

#### LY2880070 in Combination with Gemcitabine

In the combination arm, **LY2880070** was administered with gemcitabine to patients with advanced or metastatic cancer.[3][9] The recommended Phase 2 dose was established at 50 mg of **LY2880070** BID on days 2-6, 9-13, and 16-20, in combination with 100 mg/m<sup>2</sup> of gemcitabine administered intravenously on days 1, 8, and 15 of a 21-day cycle.[6][8]

### **Patient-Derived Organoid Modeling**

For the metastatic pancreatic adenocarcinoma cohort, pre-treatment tumor biopsies were obtained to generate patient-derived organoid cultures.[6][8] These organoids were used for in vitro drug sensitivity testing and biomarker analysis. The cultures were exposed to graded concentrations of **LY2880070**, gemcitabine, or the combination for 24 hours to assess



treatment-induced upregulation of replication stress and DNA damage biomarkers such as pKAP1, pRPA32, and y-H2AX.[6][8]

## Visualizations Signaling Pathway of LY2880070 Action



Click to download full resolution via product page





Caption: Mechanism of action of LY2880070 in inhibiting the DNA damage response pathway.

### Experimental Workflow for Patient-Derived Organoid Analysis



Click to download full resolution via product page

Caption: Workflow for the in vitro analysis of **LY2880070** and gemcitabine using patient-derived organoids.

### **Comparison and Alternatives**



The primary alternative and combination agent investigated in NCT02632448 was the nucleoside analog gemcitabine, a standard-of-care chemotherapy for several cancers, including pancreatic cancer. The rationale for the combination is that gemcitabine induces DNA damage, which is then potentiated by the inhibition of Chk1-mediated DNA repair by LY2880070.

The clinical trial data indicates that while the combination of **LY2880070** and gemcitabine was tolerable at the determined doses, it did not demonstrate significant clinical activity in a heavily pre-treated metastatic pancreatic cancer population.[6][8] No objective radiological responses were observed in this cohort.[6][8] However, there was a modest clinical benefit rate of 25% in the broader advanced/metastatic cancer population, which included one partial response in a patient with ovarian cancer.[3][9]

Interestingly, the in vitro studies using patient-derived organoids from two pancreatic cancer patients showed strong sensitivity to the gemcitabine/LY2880070 combination.[6][8] This suggests that while the drug combination can be effective at a cellular level, translating this efficacy to clinical benefit in patients may be challenging, potentially due to factors such as drug delivery, tumor microenvironment, or acquired resistance mechanisms in heavily treated patients.[6][8]

In conclusion, the NCT02632448 trial provided valuable insights into the safety, pharmacokinetics, and preliminary efficacy of the Chk1 inhibitor **LY2880070**. While the monotherapy and combination therapy showed limited clinical activity in the studied populations, the discrepancy between in vitro and in vivo results highlights the complexities of translating preclinical findings to clinical outcomes and underscores the need for further research into predictive biomarkers and patient selection strategies for Chk1 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. Ly-2880070 | C19H23N7O2 | CID 56968075 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. Facebook [cancer.gov]
- 3. | BioWorld [bioworld.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1
   Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma
   Patients PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-dose Gemcitabine in Patients with Metastatic Pancreatic Adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Analysis of LY2880070 in Clinical Trial NCT02632448: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8196068#analysis-of-ly2880070-clinical-trial-nct02632448-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com